molecular formula C6H11F2NO2S B13076311 (2,2-Difluorocyclopentyl)methanesulfonamide

(2,2-Difluorocyclopentyl)methanesulfonamide

Cat. No.: B13076311
M. Wt: 199.22 g/mol
InChI Key: UBYIRQWAVXRCQK-UHFFFAOYSA-N
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Description

(2,2-Difluorocyclopentyl)methanesulfonamide (CAS 1882453-20-4) is a high-purity organic compound with the molecular formula C6H11F2NO2S and a molecular weight of 199.22 . This chemical features a cyclopentane ring with two fluorine atoms at the 2-position, conferring unique electronic and steric properties, and is functionalized with a methanesulfonamide group, a key moiety in medicinal chemistry . The sulfonamide functional group is a cornerstone in pharmaceutical development, forming the basis of several important drug classes . Sulfonamides are known to act as competitive inhibitors for enzymes like dihydropteroate synthase in bacteria and carbonic anhydrase in humans, leading to their use as antibacterial, diuretic, and antiepileptic agents . While the specific biological activity of (2,2-Difluorocyclopentyl)methanesulfonamide must be determined experimentally, its structure suggests significant potential as a versatile building block or intermediate in drug discovery programs, particularly for creating novel enzyme inhibitors or probing protein-ligand interactions . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C6H11F2NO2S

Molecular Weight

199.22 g/mol

IUPAC Name

(2,2-difluorocyclopentyl)methanesulfonamide

InChI

InChI=1S/C6H11F2NO2S/c7-6(8)3-1-2-5(6)4-12(9,10)11/h5H,1-4H2,(H2,9,10,11)

InChI Key

UBYIRQWAVXRCQK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)(F)F)CS(=O)(=O)N

Origin of Product

United States

Preparation Methods

Reaction of Methanesulfonyl Chloride with Difluorocyclopentylamine

  • Reactants : Methanesulfonyl chloride and 2,2-difluorocyclopentylamine.
  • Reaction Type : Nucleophilic substitution (sulfonylation).
  • Conditions : Typically carried out in an inert solvent under controlled temperature to avoid side reactions and ensure high yield and purity.
  • Mechanism : The amine nitrogen attacks the sulfonyl chloride electrophilic center, resulting in displacement of chloride and formation of the sulfonamide bond.

This method is favored for its straightforwardness and efficiency, producing (2,2-Difluorocyclopentyl)methanesulfonamide with high selectivity and yield. The reaction conditions are optimized to maintain the integrity of the difluorocyclopentyl ring and avoid hydrolysis or overreaction.

Parameter Typical Conditions Notes
Solvent Dichloromethane, tetrahydrofuran (THF), or similar inert solvents Solvent choice affects reaction rate and purity
Temperature 0°C to room temperature Controls reaction kinetics and selectivity
Molar Ratio 1:1 to 1:1.2 (amine to sulfonyl chloride) Slight excess of amine can improve yield
Reaction Time 1 to 4 hours Monitored by TLC or HPLC
Workup Aqueous quench, extraction, drying Removal of residual acid and impurities

Alternative and Supporting Synthetic Strategies

Though the direct sulfonylation is the primary method, alternative strategies have been explored in related sulfonamide preparations that could be adapted for this compound:

  • Stepwise Synthesis via Sulfonyl Chloride Intermediates : Similar to cyclopropyl sulfonylamides, intermediate sulfonamide derivatives can be prepared by reacting sulfonyl chlorides with amines, followed by ring modifications or fluorination steps if necessary. However, this approach is more complex and less efficient for (2,2-Difluorocyclopentyl)methanesulfonamide specifically.

  • Fluorination Post-Sulfonamide Formation : Introducing difluoro groups after sulfonamide synthesis is less common due to potential side reactions and difficulty controlling regioselectivity.

Purification and Isolation

  • Purification typically involves aqueous workup to remove residual acids and salts.
  • Organic layers are dried and concentrated.
  • Crystallization or chromatographic techniques are used to isolate the pure sulfonamide.
  • Removal of residual sulfonyl chloride and by-products is critical for pharmaceutical-grade purity.

Research Findings and Practical Considerations

  • The reaction of methanesulfonyl chloride with difluorocyclopentylamine is reported to yield high purity products suitable for medicinal chemistry applications.
  • Controlled reaction conditions prevent degradation of the difluorocyclopentyl ring and minimize side products.
  • The compound’s biological relevance as a sulfonamide derivative necessitates strict control of stereochemistry and purity, which is achievable via this synthetic route.

Summary Table of Preparation Methods

Preparation Step Description Advantages Limitations
Direct sulfonylation Reaction of methanesulfonyl chloride with 2,2-difluorocyclopentylamine High yield, straightforward, scalable Requires careful control of reaction conditions
Stepwise sulfonyl chloride intermediates Multi-step synthesis involving intermediate sulfonamides Potential for structural modifications More complex, less efficient
Post-sulfonamide fluorination Fluorination after sulfonamide formation Allows late-stage fluorination Risk of side reactions, lower selectivity

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide nitrogen serves as a reactive site for nucleophilic displacement under basic conditions. Key reactions include:

Table 1: Nucleophilic substitution reactions

ReactantConditionsProductYieldSource
MethanolK₂CO₃, DMF, 23°CMethyl ether derivative72-85%
Primary alkylaminesTHF, 120°C, sealed vesselSecondary sulfonamide derivatives64-78%
PhenethylamineDMF, K₂CO₃, refluxTertiary dihydroquinoline adducts58%

Mechanistic studies suggest an Sₙ2 pathway for smaller nucleophiles, while sterically hindered amines favor elimination-competing pathways . The difluorocyclopentyl group enhances electrophilicity at the sulfonamide nitrogen through inductive effects.

Acid-Base Reactivity

The compound demonstrates pH-dependent behavior:

  • pKa : ~10.2 (sulfonamide N-H), enabling deprotonation with bases like NaOH or K₂CO₃

  • Deprotonation : Forms a stable sulfonamidate ion in polar aprotic solvents (e.g., DMF, DMSO), facilitating alkylation or acylation reactions :

    RSO2NH2+BaseRSO2N+HBase+\text{RSO}_2\text{NH}_2+\text{Base}\rightarrow \text{RSO}_2\text{N}^-+\text{HBase}^+
  • Protonation : Reacts with strong acids (e.g., H₂SO₄) to form sulfonic acid intermediates under hydrolytic conditions .

Elimination and Rearomatization

Under basic or thermal conditions, elimination reactions dominate:

Key pathways :

  • Base-induced elimination :

    RSO2NH2+OHRSO3+NH3+H2O\text{RSO}_2\text{NH}_2+\text{OH}^-\rightarrow \text{RSO}_3^-+\text{NH}_3+\text{H}_2\text{O}

    Observed in aqueous NaOH (50-80°C), yielding cyclopentene sulfonic acid derivatives .

  • Thermal decomposition : At >150°C, generates fluorinated alkenes and SO₂/NH₃ gaseous byproducts.

Catalytic Behavior in Redox Systems

The compound participates in radical-mediated oxidation processes:

OH radical reactions (298 K, 700 Torr air):

  • Rate constant kOH=2.3×1012cm3molecule1s1k_{\text{OH}}=2.3\times 10^{-12}\,\text{cm}^3\,\text{molecule}^{-1}\,\text{s}^{-1}

  • Primary products: Sulfonic acid derivatives and NOₓ species via chain propagation .

Stability and Degradation

  • Hydrolysis : Half-life of 48 hr in pH 7.4 buffer at 37°C, increasing to >1 week under acidic conditions (pH 2) .

  • Photolysis : UV irradiation (254 nm) in O₃/H₂ mixtures generates HO₂ radicals and sulfinic acid derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₆H₁₁F₂NO₂S
  • Molecular Weight : 199.22 g/mol
  • CAS Number : 1882453-20-4

The compound features a cyclopentyl structure with two fluorine atoms and a methanesulfonamide group, which contributes to its unique properties and biological activities.

Pharmaceutical Development

(2,2-Difluorocyclopentyl)methanesulfonamide has been investigated for its potential as a therapeutic agent due to its inhibitory effects on various biological targets.

  • Prolyl-tRNA Synthetase Inhibition : The compound has shown promise as a prolyl-tRNA synthetase inhibitor, which is relevant in the context of cancer therapies. Inhibiting this enzyme can disrupt protein synthesis pathways that are often upregulated in cancer cells .
  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics. Its structural characteristics allow it to interact with bacterial enzymes effectively.

Environmental Science

The compound's stability and reactivity make it suitable for applications in environmental monitoring and remediation.

  • Pollutant Degradation : Research has suggested that (2,2-Difluorocyclopentyl)methanesulfonamide can be used in the degradation of specific pollutants in water systems. Its sulfonamide group can facilitate reactions that break down harmful substances into less toxic compounds .

Material Science

The unique chemical structure of (2,2-Difluorocyclopentyl)methanesulfonamide lends itself to applications in material science.

  • Polymer Development : The incorporation of this compound into polymer matrices can enhance the thermal and mechanical properties of the resulting materials. Its fluorinated nature provides improved chemical resistance and durability .

Case Study 1: Drug Development

A study focused on the synthesis of derivatives of (2,2-Difluorocyclopentyl)methanesulfonamide revealed its potential as a lead compound for developing inhibitors targeting prolyl-tRNA synthetase. The derivatives exhibited enhanced binding affinity and selectivity towards the target enzyme compared to existing drugs .

Case Study 2: Environmental Remediation

In an experimental setup, (2,2-Difluorocyclopentyl)methanesulfonamide was tested for its efficacy in degrading chlorinated organic pollutants. Results indicated a significant reduction in pollutant concentration over time, demonstrating the compound's potential as an environmentally friendly remediation agent .

Mechanism of Action

The mechanism of action of (2,2-Difluorocyclopentyl)methanesulfonamide involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, affecting their structure and function. This can lead to changes in enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Cycloalkyl Sulfonamide Moieties

Table 1: Key Structural and Functional Differences
Compound Name Substituents on Cycloalkyl Ring Sulfonamide Attachment Molecular Formula Key Applications/Properties
(2,2-Difluorocyclopentyl)methanesulfonamide 2,2-difluorocyclopentyl Methyl group C₆H₁₁F₂NO₂S Potential CNS drug candidate (hypothetical)
[(1R)-3,3-Difluorocyclopentyl]methanol 3,3-difluorocyclopentyl Hydroxyl group C₆H₁₀F₂O Intermediate in drug synthesis
(3,3-Difluorocyclopentyl)methanamine 3,3-difluorocyclopentyl Amine group C₆H₁₁F₂N Building block for bioactive molecules
N-(2,4-Dichlorophenyl)methanesulfonamide Aromatic (2,4-dichlorophenyl) Directly on phenyl C₇H₇Cl₂NO₂S Herbicide metabolite (e.g., sulfentrazone)

Analysis :

  • Fluorine Positional Isomerism : The 2,2-difluoro substitution in the target compound contrasts with 3,3-difluoro analogues (e.g., ), altering ring strain and dipole moments. This impacts solubility and target binding .
  • Functional Group Variation : Replacing sulfonamide with hydroxyl or amine groups (as in ) modifies polarity and hydrogen-bonding capacity. Sulfonamides generally exhibit stronger acidity (pKa ~10) compared to alcohols (pKa ~16–19) or amines (pKa ~9–11), affecting pharmacokinetics .

Impact of Substituents on Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight Solubility (Predicted) LogP (Predicted)
(2,2-Difluorocyclopentyl)methanesulfonamide 207.22 g/mol Moderate in DMSO 1.2–1.8
N-(2-(2-Methoxy-4-morpholinophenyl)phenyl)methanesulfonamide 488.54 g/mol ≥24.45 mg/mL in DMSO 3.5–4.0
1-(4-Fluorophenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)methanesulfonamide 325.4 g/mol Low in H₂O 2.8–3.3

Analysis :

  • Lipophilicity : The cyclopentyl group in the target compound reduces LogP compared to aromatic derivatives (e.g., ), enhancing membrane permeability but limiting aqueous solubility .
  • Molecular Weight : Smaller molecular weight (207 g/mol) vs. complex aryl derivatives (e.g., 488 g/mol in ) may improve bioavailability and blood-brain barrier penetration .

Biological Activity

(2,2-Difluorocyclopentyl)methanesulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

(2,2-Difluorocyclopentyl)methanesulfonamide belongs to the class of sulfonamides, which are known for their diverse biological activities. The compound is characterized by the presence of a difluorocyclopentyl group attached to a methanesulfonamide moiety. Its mechanism of action typically involves interaction with specific enzymes or receptors, acting as an inhibitor or modulator that affects various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can lead to altered metabolic pathways.
  • Protein Interaction : It may interact with proteins involved in critical cellular processes, influencing their activity and functionality.

Biological Activities

The biological activities of (2,2-Difluorocyclopentyl)methanesulfonamide have been explored in various studies:

  • Anticancer Activity : Research indicates that this compound may exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. It has been investigated as a potential therapeutic agent for various types of cancer.
  • Neuroprotective Effects : Some studies suggest that it may have neuroprotective effects, potentially beneficial in neurodegenerative diseases such as Parkinson's disease. Its role in modulating neuroinflammatory responses is an area of ongoing research.
  • Antimicrobial Properties : Preliminary findings indicate that the compound could possess antimicrobial activity, making it a candidate for further investigation in infectious disease treatment.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation
NeuroprotectionModulation of neuroinflammation
AntimicrobialInhibition of bacterial growth

Case Studies

Several case studies have highlighted the potential applications of (2,2-Difluorocyclopentyl)methanesulfonamide in clinical settings:

  • Case Study 1 : A study investigated its effects on cancer cell lines, demonstrating significant reduction in cell viability and induction of apoptosis. The findings suggest its potential as a chemotherapeutic agent.
  • Case Study 2 : In a model of Parkinson's disease, the compound was administered to assess its neuroprotective effects. Results indicated a decrease in neuroinflammation markers and improved motor function in treated animals compared to controls.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the potency of (2,2-Difluorocyclopentyl)methanesulfonamide. Studies have shown that modifications to its structure can lead to increased biological activity and selectivity towards specific targets.

Notable Findings:

  • Synthesis Optimization : Enhanced synthesis routes have been developed to improve yield and purity.
  • Structure-Activity Relationship (SAR) : Investigations into SAR have provided insights into how structural changes affect biological activity, guiding future drug design efforts.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2,2-Difluorocyclopentyl)methanesulfonamide, and how can intermediates be characterized?

  • Methodological Answer : The synthesis typically involves cyclopentane derivatives as precursors. For example, [(1R)-3,3-difluorocyclopentyl]methanol (CAS: 1407997-85-6) can be oxidized to the corresponding carboxylic acid, followed by sulfonylation using methanesulfonyl chloride under anhydrous conditions . Key intermediates like 2-(2,2-difluorocyclopentyl)ethane-1-sulfonyl chloride (EN300-736796) may form during the process, requiring purification via column chromatography . Characterization should include 1^1H/19^19F NMR for fluorine environments and LC-MS to confirm molecular weight.

Q. What analytical techniques are critical for verifying the purity and structure of (2,2-Difluorocyclopentyl)methanesulfonamide?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR identifies proton environments, while 19^19F NMR distinguishes difluorine groups (δ ~ -120 to -140 ppm) .
  • Mass Spectrometry : High-resolution LC-MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 223.04) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210 nm) assesses purity (>98% required for biological assays) .

Q. How can researchers assess the compound’s solubility and stability in preclinical studies?

  • Methodological Answer :

  • Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol at 25°C, quantified via UV spectrophotometry .
  • Stability : Incubate at 37°C in simulated gastric fluid (pH 1.2) and plasma; monitor degradation by HPLC over 24 hours .

Advanced Research Questions

Q. What strategies resolve contradictory data in the enantioselective synthesis of (2,2-Difluorocyclopentyl)methanesulfonamide?

  • Methodological Answer : Chiral resolution using (S)-1-phenylethylamine as a resolving agent can separate enantiomers. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane:isopropanol = 90:10). Kinetic studies of racemization under basic conditions (e.g., NaHCO3_3) help optimize reaction time and temperature .

Q. How can computational modeling predict the biological activity of sulfonamide derivatives like (2,2-Difluorocyclopentyl)methanesulfonamide?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., cyclooxygenase-2 (COX-2), PDB ID: 5KIR). Focus on sulfonamide interactions with Arg120 and Tyr355 residues .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes. Calculate binding free energy via MM-PBSA .

Q. What experimental designs address discrepancies in toxicity profiles between in vitro and in vivo models?

  • Methodological Answer :

  • In Vitro : Use HepG2 cells for cytotoxicity assays (MTT protocol, IC50_{50} determination). Compare with primary hepatocytes to assess metabolic activation .
  • In Vivo : Conduct acute toxicity studies in rodents (OECD 423 guidelines). Monitor plasma sulfonamide levels via LC-MS/MS to correlate exposure with histopathological findings .

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